molecular formula C10H19ClN3O3PS B14477980 Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester CAS No. 68957-49-3

Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester

Cat. No.: B14477980
CAS No.: 68957-49-3
M. Wt: 327.77 g/mol
InChI Key: MBMDOOLFVVYKFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the reaction of diethyl phosphorochloridothioate with 5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazole-3-thiol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods often involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phosphoric acid derivatives and substituted triazole compounds.

Scientific Research Applications

Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester is similar to other organophosphorus insecticides such as:

The uniqueness of this compound lies in its specific chemical structure, which provides distinct physicochemical properties and biological activity compared to other similar compounds.

Properties

CAS No.

68957-49-3

Molecular Formula

C10H19ClN3O3PS

Molecular Weight

327.77 g/mol

IUPAC Name

(1-tert-butyl-5-chloro-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H19ClN3O3PS/c1-6-15-18(19,16-7-2)17-9-12-8(11)14(13-9)10(3,4)5/h6-7H2,1-5H3

InChI Key

MBMDOOLFVVYKFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)(C)C

Origin of Product

United States

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